(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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Overview
Description
®-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic nitrogen-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a tetrahydropyrrole ring. The presence of methyl groups at positions 3 and 6 adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 1,3-dicarbonyl compound with hydrazine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
®-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyrazole: A simpler structure with similar nitrogen-containing rings.
Indazole: Another bicyclic compound with a fused pyrazole ring.
Imidazole: A five-membered ring with two nitrogen atoms, similar in reactivity.
Uniqueness: ®-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its specific fused ring structure and the presence of methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
(6R)-3,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C7H11N3/c1-4-6-3-8-5(2)7(6)10-9-4/h5,8H,3H2,1-2H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
SFJYIMWSNRYJDN-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1C2=NNC(=C2CN1)C |
Canonical SMILES |
CC1C2=NNC(=C2CN1)C |
Origin of Product |
United States |
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